molecular formula C10H13BrN2 B1288069 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 876728-35-7

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1288069
M. Wt: 241.13 g/mol
InChI Key: BVWZHBZUOICVIU-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is a solid, pale yellow compound with the chemical formula C10H13BrN2 . It is used in the synthesis and analysis of various chemical compounds in laboratories, schools, and research institutes .


Molecular Structure Analysis

The molecular formula of 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is C10H13BrN2 . Its molecular weight is 241.13 g/mol . The InChI Key is BVWZHBZUOICVIU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is a solid, pale yellow compound . Its molecular weight is 241.13 g/mol . The InChI Key is BVWZHBZUOICVIU-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Indole Derivatives

Scientific Field

Organic Chemistry Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including cyclization, substitution, and addition reactions . Results: Indole derivatives, both natural and synthetic, have shown various biologically vital properties. Their application in the treatment of various diseases has attracted increasing attention in recent years .

Anticorrosion, Antimicrobial, and Antioxidant Attributes

Scientific Field

Biomedical Therapeutics and Industrial Applications Summary of Application: This study focuses on the synthesis, characterization, and evaluation of a compound’s anticorrosion, antimicrobial, and antioxidant attributes . Methods of Application: The compound is synthesized and characterized using various analytical techniques. Its anticorrosion, antimicrobial, and antioxidant attributes are then evaluated . Results: The study aims to carve a niche for the compound’s potential applications, potentially bridging biomedical therapeutics and industrial applications .

Targeting Bromodomain-Containing Proteins

Scientific Field

Drug Discovery and Therapeutics Summary of Application: Bromodomain-containing proteins (BCPs) play an essential role in transcriptional regulation, chromatin remodeling, DNA damage repair, and cell proliferation. They have been shown to be involved in the pathogenesis of a variety of diseases, including cancers, inflammation, cardiovascular diseases, and viral infections . Methods of Application: Researchers have developed new therapeutic strategies by inhibiting the activity or downregulating the expression of BCPs to interfere with the transcription of pathogenic genes . Results: An increasing number of potent inhibitors and degraders of BCPs have been developed, some of which are already in clinical trials .

Antifungal Properties

Scientific Field

Biomedical Research Summary of Application: This study focuses on the in vitro screening of novel putative pyrrolo . Methods of Application: The compound is synthesized and characterized using various analytical techniques. Its antifungal properties are then evaluated . Results: The study aims to carve a niche for the compound’s potential applications, potentially bridging biomedical therapeutics and industrial applications .

Pharmacokinetic Behavior

Scientific Field

Pharmacology Summary of Application: This study was designed to investigate the pharmacokinetic behavior of tetrahydroquinoline (THQ) following intravenous (IV) and oral (PO) administration using an animal model . Methods of Application: THQ was administered to the animal model, and its pharmacokinetic behavior was studied . Results: The study provided valuable insights into the pharmacokinetic behavior of THQ, which could be useful in drug development .

Safety And Hazards

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is harmful if swallowed, causes serious eye irritation, is harmful if inhaled, causes skin irritation, is harmful in contact with skin, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-1,4-dimethyl-2,3-dihydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-12-5-6-13(2)10-7-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWZHBZUOICVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594491
Record name 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline

CAS RN

876728-35-7
Record name 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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